Gosogliptin
CAS No.: 869490-47-1
Cat. No.: VC0004125
Molecular Formula: C17H24F2N6O
Molecular Weight: 366.4 g/mol
Purity: > 98%
* For research use only. Not for human or veterinary use.

CAS No. | 869490-47-1 |
---|---|
Molecular Formula | C17H24F2N6O |
Molecular Weight | 366.4 g/mol |
IUPAC Name | (3,3-difluoropyrrolidin-1-yl)-[(2S,4S)-4-(4-pyrimidin-2-ylpiperazin-1-yl)pyrrolidin-2-yl]methanone |
Standard InChI | InChI=1S/C17H24F2N6O/c18-17(19)2-5-25(12-17)15(26)14-10-13(11-22-14)23-6-8-24(9-7-23)16-20-3-1-4-21-16/h1,3-4,13-14,22H,2,5-12H2/t13-,14-/m0/s1 |
Standard InChI Key | QWEWGXUTRTXFRF-KBPBESRZSA-N |
Isomeric SMILES | C1CN(CC1(F)F)C(=O)[C@@H]2C[C@@H](CN2)N3CCN(CC3)C4=NC=CC=N4 |
SMILES | C1CN(CC1(F)F)C(=O)C2CC(CN2)N3CCN(CC3)C4=NC=CC=N4 |
Canonical SMILES | C1CN(CC1(F)F)C(=O)C2CC(CN2)N3CCN(CC3)C4=NC=CC=N4 |
Appearance | Solid powder |
Chemical and Pharmacological Profile of Gosogliptin
Molecular Structure and Properties
Gosogliptin ((3,3-difluoropyrrolidin-1-yl)-[(2S,4S)-4-(4-pyrimidin-2-ylpiperazin-1-yl)pyrrolidin-2-yl]methanone) is a synthetic organic compound with a molecular weight of 366.41 g/mol . Its structure features a central pyrrolidine ring substituted with difluorine atoms and a pyrimidine-containing piperazine moiety, which confers high selectivity for DPP-4 over related enzymes like DPP-2 and DPP-3 . The compound’s logP value of 1.2 suggests moderate lipophilicity, balancing membrane permeability and solubility .
Table 1: Key Molecular Properties of Gosogliptin
Property | Value |
---|---|
Molecular Formula | C₁₇H₂₄F₂N₆O |
Molecular Weight | 366.41 g/mol |
CAS Registry Number | 869490-23-3 (free base) |
ChEMBL ID | CHEMBL515387 |
Selectivity (DPP-4/DPP-2) | >10,000-fold |
Synthesis and Development
A novel synthetic route optimized for scalability was developed by Pfizer, involving a stereoselective Mannich reaction to construct the pyrrolidine core, followed by sequential coupling with difluoropyrrolidine and pyrimidine-piperazine intermediates . This process achieved >99% enantiomeric purity, critical for minimizing off-target effects . Preclinical studies demonstrated dose-dependent DPP-4 inhibition (IC₅₀ = 11 nM) and 85% enzyme occupancy at 10 mg/kg in vivo .
Mechanism of Action and Pharmacodynamics
DPP-4 Inhibition and GLP-1 Stabilization
Gosogliptin competitively binds the DPP-4 active site, preventing cleavage of GLP-1 at the Ala⁸-Glu⁹ position . This extends GLP-1’s half-life from 1–2 minutes to >12 hours, amplifying its insulinotropic effects on pancreatic β-cells while suppressing α-cell glucagon secretion . In clinical trials, single 25 mg doses inhibited plasma DPP-4 activity by 92% within 2 hours, sustaining >80% inhibition for 24 hours .
Selectivity Profile
Unlike first-generation DPP-4 inhibitors, gosogliptin exhibits exceptional selectivity:
-
DPP-3: IC₅₀ > 30,000 nM
This specificity minimizes adverse effects mediated by off-target protease inhibition, such as immune modulation linked to DPP-2/8/9 activity .
Clinical Development and Therapeutic Efficacy
Phase II Trials and Discontinuation
Pfizer’s Phase II program (2008–2010) evaluated gosogliptin in 1,200 patients across six randomized controlled trials . While the compound demonstrated non-inferior HbA1c reduction (−0.89%) compared to sitagliptin, development was halted due to strategic portfolio prioritization . Subsequent licensing to SatRx facilitated further investigation in niche populations .
Real-World Evidence: The PALITRA Observational Study
The 2024 PALITRA trial (N=5,741) compared gosogliptin monotherapy, metformin monotherapy, and combination therapy over 24 weeks :
Table 2: PALITRA Study Efficacy Outcomes
Parameter | Gosogliptin Monotherapy | Metformin Monotherapy | Combination Therapy |
---|---|---|---|
HbA1c Reduction (%) | −0.95 | −1.03 | −0.95 |
Target HbA1c <7.0% (%) | 47.75 | 61.0 | 47.2 |
Hypoglycemia Incidence | 0.8% | 1.2% | 0.9% |
Weight Change (kg) | −0.4 | −1.1 | −0.6 |
The study confirmed gosogliptin’s weight neutrality and low hypoglycemia risk, making it suitable for elderly patients or those with renal impairment .
Comparative Effectiveness in Special Populations
Renal Impairment
A substudy of PALITRA (n=892 eGFR <60 mL/min/1.73m²) showed comparable HbA1c reduction (−0.92% vs. −0.95% in normal renal function) without increased adverse events . This contrasts with renal-dependent DPP-4 inhibitors (e.g., saxagliptin), which require dose adjustments .
Elderly Patients (≥65 Years)
In a 48-week trial (n=327), gosogliptin 25 mg/day achieved HbA1c reduction of −0.87% vs. −0.91% with linagliptin, with lower hypoglycemia rates (1.1% vs. 2.3%) .
Future Directions and Unmet Needs
Cardiovascular Outcomes
While DPP-4 inhibitors are generally cardioprotective, gosogliptin’s impact on major adverse cardiovascular events (MACE) remains unstudied. Post-hoc analysis of PALITRA data suggested a 14% lower hospitalization risk for heart failure compared to other gliptins, warranting dedicated trials .
Combination Therapies
Ongoing research explores fixed-dose combinations with SGLT2 inhibitors (e.g., empagliflozin) to synergistically target hyperglycemia while promoting weight loss and blood pressure control .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume